molecular formula C15H11F2NO3S B2909951 1-(3,4-difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione CAS No. 866010-15-3

1-(3,4-difluorobenzyl)-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione

Cat. No.: B2909951
CAS No.: 866010-15-3
M. Wt: 323.31
InChI Key: PXPQZSJRTQEVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. The difluorobenzyl group suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring and a difluorobenzyl group. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms on the benzyl group, which could make the compound more reactive towards electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed information on its hazards, safe handling procedures, and emergency measures .

Future Directions

The study of benzothiazine derivatives is an active area of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications in medicine .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3S/c16-12-6-5-10(7-13(12)17)8-18-14-4-2-1-3-11(14)15(19)9-22(18,20)21/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPQZSJRTQEVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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